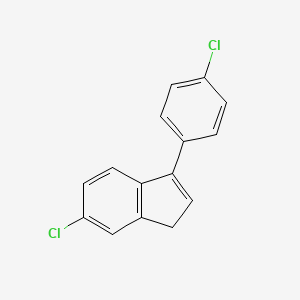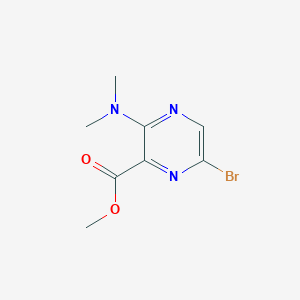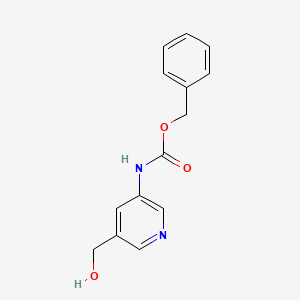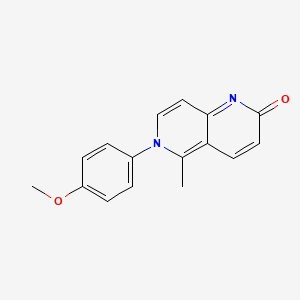![molecular formula C14H18N2OS B15065375 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene CAS No. 82243-14-9](/img/structure/B15065375.png)
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[45]dec-2-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of nitrile imines with 3-formylchromone-Meldrum’s acid adducts under ultrasound irradiation in ethanol in the presence of triethylamine . The reaction conditions, such as ultrasound amplitude and reaction time, can significantly affect the yield, with optimal conditions yielding up to 84% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis reactions apply. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reagents and products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary widely but can include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates: These compounds share a similar spiro structure and have been studied for their antibacterial and antifungal properties.
1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: These compounds are potent COX inhibitors and share the methoxyphenyl group.
Uniqueness
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[45]dec-2-ene is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring system
Properties
CAS No. |
82243-14-9 |
|---|---|
Molecular Formula |
C14H18N2OS |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H18N2OS/c1-17-12-7-5-11(6-8-12)13-15-16-14(18-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
InChI Key |
KPKCVSAYDAJAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


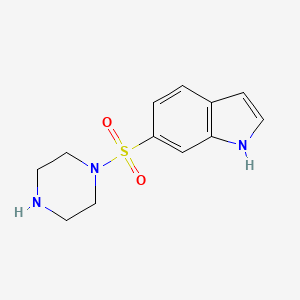
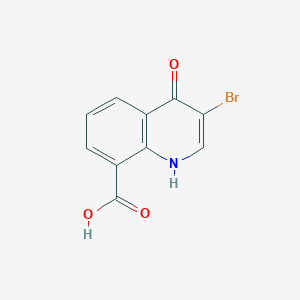
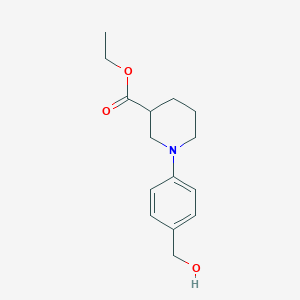
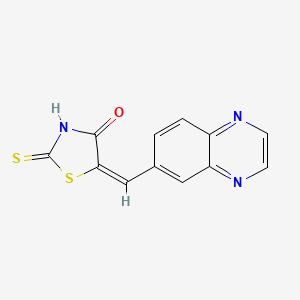
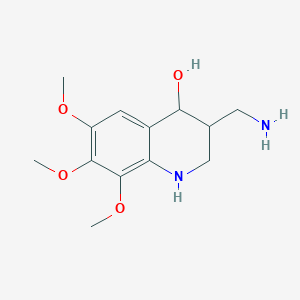
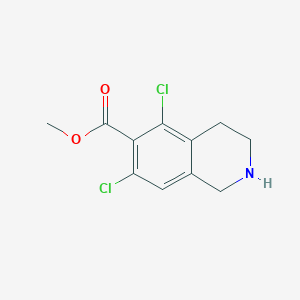
![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)
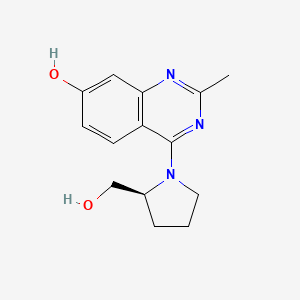
![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)
